(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide
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Overview
Description
Diprovocim is a novel and exceptionally potent class of toll-like receptor agonists. It was discovered through a screening of nearly 100,000 compounds aimed at stimulating an immune response by measuring the release of tumor necrosis factor-alpha from treated human THP-1 myeloid cells . Diprovocim acts by inducing cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1, making it a toll-like receptor-1/toll-like receptor-2 agonist . This compound is unique as it bears no structural similarity to any known natural or synthetic toll-like receptor agonist .
Preparation Methods
The synthesis of diprovocim involves a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes and reaction conditions are detailed in various studies, highlighting the comprehensive structure-activity relationship studies that improved the potency of diprovocim by 800-fold over the initial screening leads . Industrial production methods for diprovocim are not extensively documented, but the compound is noted for being easy to prepare and synthetically modify .
Chemical Reactions Analysis
Diprovocim undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the diprovocim molecule.
Substitution: Common reagents and conditions used in these reactions include various catalysts and solvents that facilitate the substitution of specific functional groups.
Major Products: The major products formed from these reactions are derivatives of diprovocim that retain or enhance its biological activity.
Scientific Research Applications
Diprovocim has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying toll-like receptor agonists and their structure-activity relationships.
Mechanism of Action
Diprovocim exerts its effects by targeting the toll-like receptor-1/toll-like receptor-2 heterodimerization, promoting the activation of the toll-like receptor-1/toll-like receptor-2 signaling pathway . This activation leads to the stimulation of downstream signaling pathways, including the mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways . These pathways play a crucial role in the immune response, leading to the production of cytokines and the activation of immune cells .
Comparison with Similar Compounds
Diprovocim is unique in its structure and mechanism of action compared to other toll-like receptor agonists. Similar compounds include:
Pam3CSK4: A naturally derived toll-like receptor-1/toll-like receptor-2 agonist, but diprovocim is more potent.
Other Synthetic Toll-like Receptor Agonists: While there are other synthetic agonists, diprovocim stands out due to its exceptional potency and ease of synthesis.
Properties
Molecular Formula |
C56H56N6O6 |
---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |
InChI |
InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m0/s1 |
InChI Key |
ABZBNXFGYUSVCJ-NXJSFVPZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)[C@H]2CN(C[C@@H]2C(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@@H]([C@H](C6)C(=O)N[C@@H]7C[C@H]7C8=CC=CC=C8)C(=O)N[C@@H]9C[C@H]9C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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